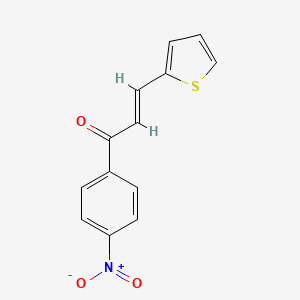

1-(4-Nitrophenyl)-3-(2-thienyl)-prop-2-en-1-one

Overview

Description

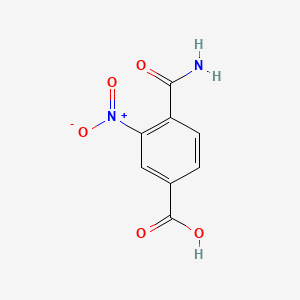

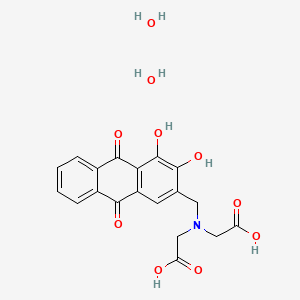

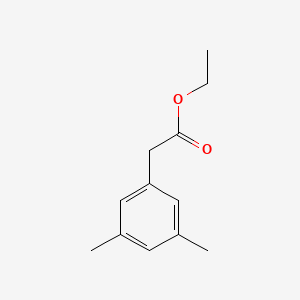

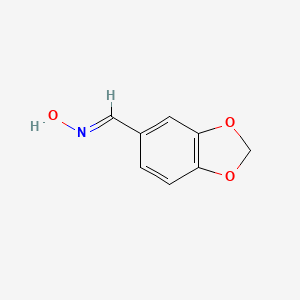

The compound “1-(4-Nitrophenyl)-3-(2-thienyl)-prop-2-en-1-one” is a chemical compound with the molecular formula C13H9NO3S . It contains a total of 28 bonds, including 19 non-H bonds, 15 multiple bonds, 4 rotatable bonds, 4 double bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 aromatic ketone, 1 aromatic nitro group, and 1 Thiophene .

Synthesis Analysis

The compound has been synthesized and characterized by a variety of methods including elemental analysis, IR, X-ray single crystal diffraction, UV-Vis, and fluorescence spectroscopy . The synthesis process was carried out using density functional theory calculations at the B3LYP/6-311G** level of theory .Molecular Structure Analysis

The molecular structure of the compound was analyzed using X-ray single crystal diffraction and IR spectroscopy . The compound contains a total of 28 bonds, including 19 non-H bonds, 15 multiple bonds, 4 rotatable bonds, 4 double bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 aromatic ketone, 1 aromatic nitro group, and 1 Thiophene .Physical and Chemical Properties Analysis

The compound has a molecular weight of 259.28 and a density of 1.356±0.06 g/cm3 . It also has a melting point of 168-170°C .Scientific Research Applications

The compound 1-(4-Nitrophenyl)-3-(2-thienyl)-prop-2-en-1-one, while specific, falls under the broader category of nitrophenyl compounds and their derivatives, which have been extensively studied for various scientific applications. This review aims to highlight the research findings on similar compounds to provide an understanding of potential applications.

Atmospheric Chemistry and Environmental Impact

Nitrophenols, including compounds similar to this compound, are significant for their atmospheric presence and environmental impact. They originate from combustion processes and pesticide hydrolysis, showing potential for atmospheric nitration. This process can occur in both gas and liquid phases, indicating the compound's relevance in understanding atmospheric chemistry and pollution mitigation strategies (Harrison et al., 2005).

Applications in Synthetic Chemistry

The review on photosensitive protecting groups showcases the potential utility of nitrophenyl derivatives in synthetic chemistry, especially as protecting groups that can be removed under specific conditions, indicating a promising avenue for the application of this compound (Amit, Zehavi, & Patchornik, 1974).

Environmental Toxicology

Understanding the environmental fate and toxicological impact of nitrophenols, including those structurally related to this compound, is crucial. The compound TFM (3-trifluoromethyl-4-nitrophenol) serves as a case study in environmental chemistry, offering insights into the transient effects of nitrophenols in aquatic ecosystems and their detoxification pathways, which could be relevant for assessing the environmental impact of related compounds (Hubert, 2003).

Coordination Chemistry and Biological Properties

Thioureas and their coordination chemistry offer a window into the potential applications of nitrophenyl derivatives in medicinal chemistry and material science. The chemistry, coordination, structure, and biological properties of thioureas, a category to which nitrophenyl compounds could contribute, underline the versatility and applicability of these compounds in developing new therapeutic agents and materials (Saeed, Flörke, & Erben, 2014).

Safety and Hazards

Mechanism of Action

Target of Action

It has been used in the construction of bacterial biosensors, suggesting that it may interact with bacterial cells .

Mode of Action

It has been used in the electrochemical polymerization process to create a platform for microbial sensing . This suggests that it may interact with its targets through electrochemical processes.

Biochemical Pathways

Its use in the construction of bacterial biosensors suggests that it may influence pathways related to bacterial metabolism .

Result of Action

Its use in bacterial biosensors suggests that it may influence the respiratory activity of bacterial cells .

Action Environment

Factors such as electropolymerization time and ph have been examined in the context of its use in bacterial biosensors .

Properties

IUPAC Name |

1-(4-nitrophenyl)-3-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3S/c15-13(8-7-12-2-1-9-18-12)10-3-5-11(6-4-10)14(16)17/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZLINQZBUKTXIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501036334 | |

| Record name | 1-(4-Nitrophenyl)-3-(2-thienyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501036334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.28 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6028-92-8 | |

| Record name | 1-(4-Nitrophenyl)-3-(2-thienyl)-2-propen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6028-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Nitrophenyl)-3-(2-thienyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501036334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1R)-1-Phenylethyl]-prop-2-enylazanium](/img/structure/B1588650.png)